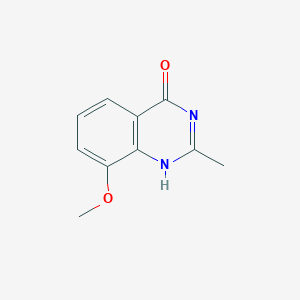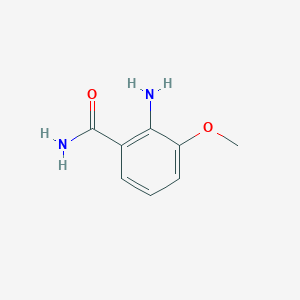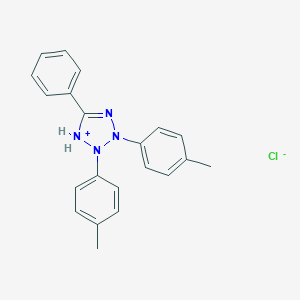
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Microbial Viability and Enumeration
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride: , commonly referred to as CTC, is used as a viability dye in microbiology. It’s a redox-sensitive compound that produces a fluorescent formazan product upon reduction, indicating respiratory activity in cells . This property makes it valuable for rapid detection of viable bacteria, particularly in food safety and processing, to control potential foodborne diseases and spoilage .
Environmental Monitoring
CTC is employed in environmental science to assess the metabolic activity of bacterial populations in various samples, including water. It helps in differentiating between live and dead bacterial cells, which is crucial for environmental monitoring and assessing the impact of pollutants on microbial communities .
Food Safety
In the food industry, CTC is used to ensure the safety and quality of products. It aids in detecting viable microbes that could lead to spoilage or foodborne illnesses. The ability to rapidly detect and enumerate bacteria helps in maintaining high standards of food hygiene and consumer safety .
Pharmaceutical Research
CTC finds applications in pharmaceutical research where it’s used to determine cell viability. This is particularly important in the development of new drugs and therapies, where the effects of compounds on cellular respiration are studied .
Clinical Diagnostics
In clinical diagnostics, CTC-based assays can be used to measure the redox activity of cells, which is an indicator of cell health and viability. This has implications for diagnosing various diseases and conditions where cell viability is a concern .
Chemical Synthesis
CTC is also relevant in chemical synthesis, where it’s used as a redox indicator. Its ability to produce a fluorescent formazan upon reduction makes it a useful tool for monitoring redox reactions in synthetic processes .
Industrial Applications
In industrial settings, CTC is utilized for monitoring microbial activity, which can be crucial in processes like bioremediation or wastewater treatment. Its quick response time and the ability to provide quantitative measurements make it an efficient choice for industrial microbiology .
Histochemistry and Cell Biology
Lastly, CTC is widely used in histochemistry and cell biology for studying tissue morphology and the function of living cells. It helps in visualizing cell structures and understanding cellular processes in greater detail .
Propiedades
IUPAC Name |
2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFYUKONKRMAMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




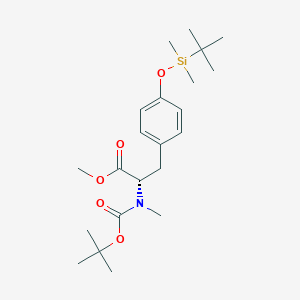
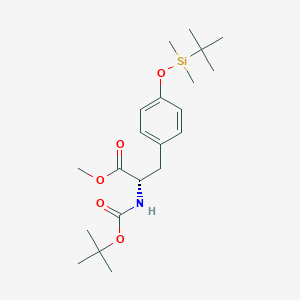
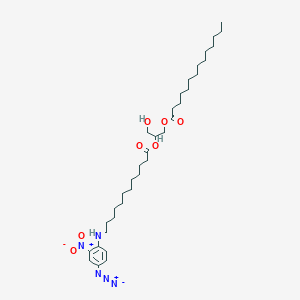

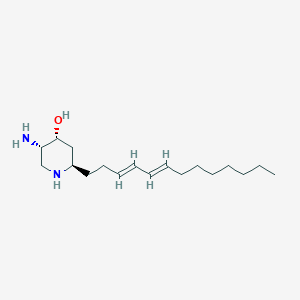
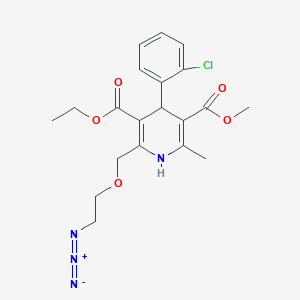
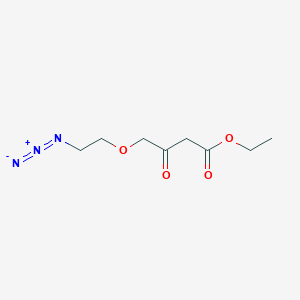
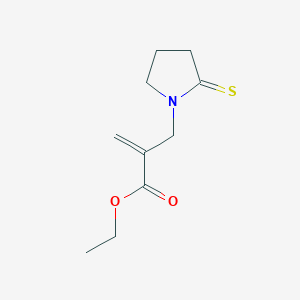
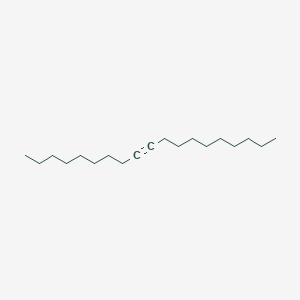
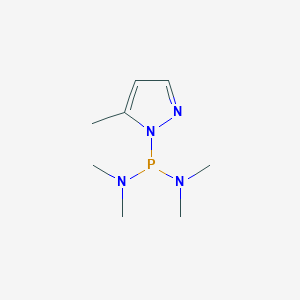
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
